molecular formula C19H18N2O3 B11359006 N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11359006
M. Wt: 322.4 g/mol
InChI Key: NCRBJUQGHQTOGY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a 2,6-dimethylphenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine, such as 2,6-dimethylaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated precursors and nucleophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific oxazole ring structure and the presence of both 2,6-dimethylphenyl and 4-methoxyphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-12-5-4-6-13(2)18(12)20-19(22)16-11-17(24-21-16)14-7-9-15(23-3)10-8-14/h4-11H,1-3H3,(H,20,22)

InChI Key

NCRBJUQGHQTOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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